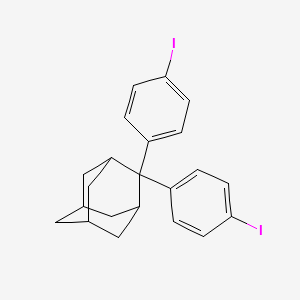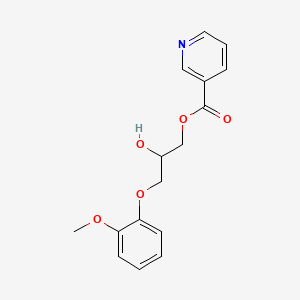
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol glyceryl ether mononicotinate is a chemical compound that combines the properties of guaiacol, glyceryl ether, and nicotinic acid. It is known for its potential pharmacological effects, including hypocholesteremic activity, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiacol glyceryl ether mononicotinate can be synthesized through several methods. One common approach involves the reaction of guaiacol with epichlorohydrin in the presence of sodium hydroxide to form guaiacol glyceryl ether. This intermediate is then reacted with nicotinic acid under specific conditions to produce guaiacol glyceryl ether mononicotinate .
Industrial Production Methods
Industrial production of guaiacol glyceryl ether mononicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Guaiacol glyceryl ether mononicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Guaiacol glyceryl ether mononicotinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignin degradation and other chemical processes.
Biology: The compound is investigated for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its hypocholesteremic effects and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of guaiacol glyceryl ether mononicotinate involves its interaction with molecular targets such as enzymes and receptors. It is known to exert hypocholesteremic effects by modulating lipid metabolism pathways and reducing cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Guaiacol glyceryl ether: Known for its expectorant properties.
Nicotinic acid: Used for its lipid-lowering effects.
Guaiacol: A phenolic compound with antiseptic and expectorant properties
Uniqueness
Guaiacol glyceryl ether mononicotinate is unique due to its combined properties of guaiacol, glyceryl ether, and nicotinic acid, making it a versatile compound with multiple pharmacological effects and research applications .
Properties
CAS No. |
25395-41-9 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
InChI Key |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



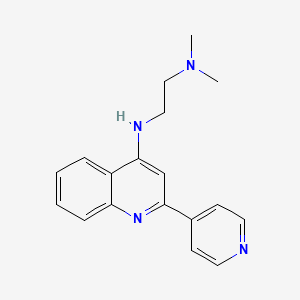

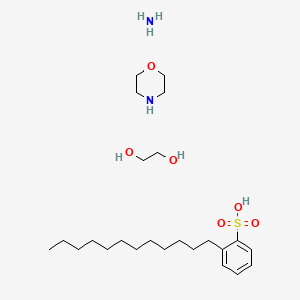
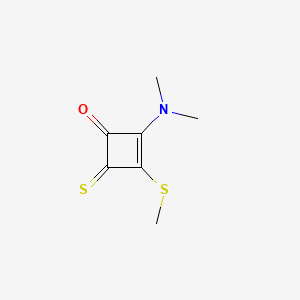
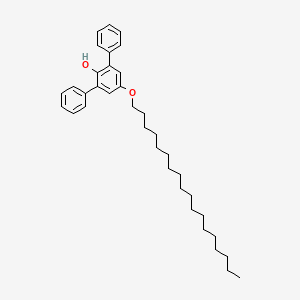
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
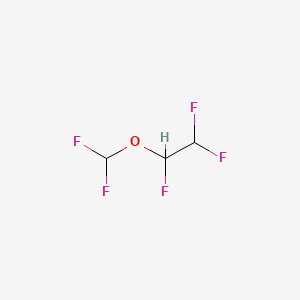
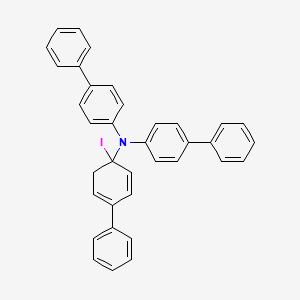

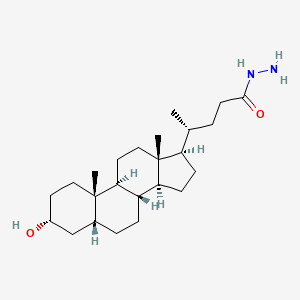
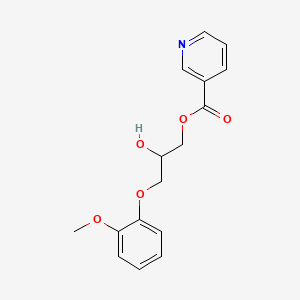
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
